molecular formula C17H17N5O2S B6138094 3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide

3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide

Cat. No. B6138094
M. Wt: 355.4 g/mol
InChI Key: OCGZBNBBOBUUEW-UHFFFAOYSA-N
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Description

3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide, also known as MTTP, is a synthetic compound that belongs to the class of tetrazoles. It has been widely studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and drug discovery. In

Scientific Research Applications

3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In pharmacology, it has been studied for its potential effects on the central nervous system, cardiovascular system, and immune system. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide is not fully understood, but it is believed to act as a modulator of various signaling pathways in cells. It has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor (PPAR), which is involved in the regulation of lipid metabolism and glucose homeostasis.
Biochemical and physiological effects:
3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide has been reported to exhibit various biochemical and physiological effects in cells and animal models. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. It has also been reported to reduce inflammation and oxidative stress in animal models of inflammatory diseases. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide has several advantages for lab experiments, including its high purity and stability, and its ability to modulate multiple signaling pathways in cells. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses. Therefore, careful dose-response studies and toxicity assessments are necessary for its use in lab experiments.

Future Directions

There are several future directions for research on 3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and metabolic disorders. Another direction is to elucidate its mechanism of action and identify its molecular targets in cells. Additionally, further studies are needed to assess its safety and toxicity profiles in animal models and humans. Finally, the development of new synthetic methods for 3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide and its analogs may lead to the discovery of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide involves the reaction of 4-methoxyphenyl isothiocyanate with 5-amino-1-(4-methoxyphenyl)-1H-tetrazole in the presence of N,N-dimethylformamide (DMF) and triethylamine. The resulting product is then reacted with N-phenylpropanamide in the presence of DMF and triethylamine to yield 3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide. The synthesis of 3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide has been reported in several studies and has been optimized for high yield and purity.

properties

IUPAC Name

3-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-24-15-9-7-14(8-10-15)22-17(19-20-21-22)25-12-11-16(23)18-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGZBNBBOBUUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide

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